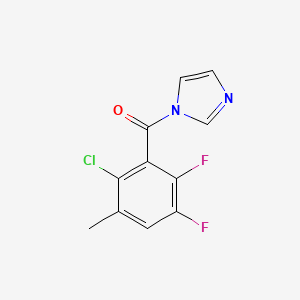
(2-chloro-5,6-difluoro-3-methylphenyl)(1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is a chemical compound characterized by its unique structure, which includes a benzoyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole typically involves the following steps:
Benzoyl Chloride Formation: The starting material, 2,6-difluoro-3-methylbenzoic acid, is converted to its corresponding benzoyl chloride through a reaction with thionyl chloride (SOCl₂).
Imidazole Coupling: The benzoyl chloride is then reacted with imidazole in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro and fluoro groups.
Substitution: Substitution reactions can occur at the benzoyl or imidazole ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer chloro and fluoro groups.
Substitution Products: New compounds with different functional groups attached to the benzoyl or imidazole ring.
Applications De Recherche Scientifique
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
1-(2-Chloro-5,6-difluoro-3-methylbenzoyl)-1H-imidazole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzoyl-imidazole derivatives, such as 1-(2-fluoro-5,6-dichloro-3-methylbenzoyl)-1H-imidazole and 1-(2,6-difluoro-3-methylbenzoyl)-1H-imidazole.
Uniqueness: The presence of both chloro and fluoro groups on the benzene ring, along with the methyl group, gives this compound distinct chemical and physical properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H7ClF2N2O |
|---|---|
Poids moléculaire |
256.63 g/mol |
Nom IUPAC |
(2-chloro-5,6-difluoro-3-methylphenyl)-imidazol-1-ylmethanone |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-4-7(13)10(14)8(9(6)12)11(17)16-3-2-15-5-16/h2-5H,1H3 |
Clé InChI |
CVPDXEHEUWHXPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Cl)C(=O)N2C=CN=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















